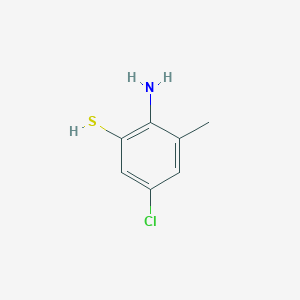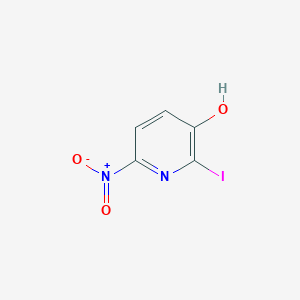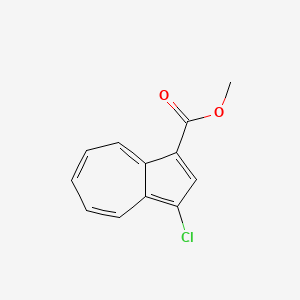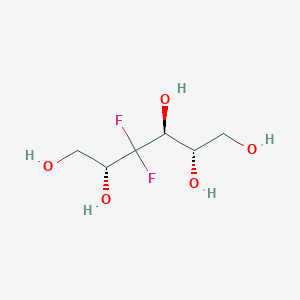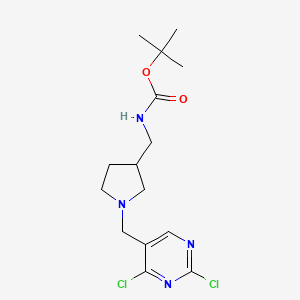
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate is a synthetic organic compound that features a pyrrolidine ring substituted with a dichloropyrimidine moiety and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via reductive amination.
Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group can be introduced through nucleophilic substitution reactions. A common approach involves reacting a pyrrolidine derivative with 2,4-dichloropyrimidine under basic conditions.
Attachment of the Tert-butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dichloropyrimidine moiety, potentially reducing the chlorines to hydrogen atoms.
Substitution: The dichloropyrimidine group is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are typical reagents.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dechlorinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine and pyrimidine derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases, due to the bioactive nature of its structural components.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dichloropyrimidine moiety could be involved in binding interactions, while the pyrrolidine ring might influence the compound’s overall conformation and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)morpholin-4-yl)methyl)carbamate: Contains a morpholine ring.
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)azetidin-3-yl)methyl)carbamate: Features an azetidine ring.
Uniqueness
The uniqueness of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate lies in its specific combination of a pyrrolidine ring with a dichloropyrimidine moiety and a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C15H22Cl2N4O2 |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
tert-butyl N-[[1-[(2,4-dichloropyrimidin-5-yl)methyl]pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)19-6-10-4-5-21(8-10)9-11-7-18-13(17)20-12(11)16/h7,10H,4-6,8-9H2,1-3H3,(H,19,22) |
Clé InChI |
JMXVIJFUCMUBQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)

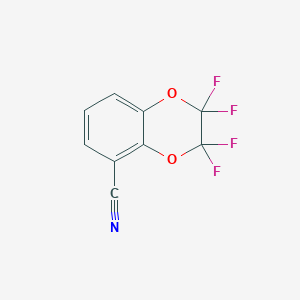
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)



